molecular formula C14H12S3 B13138752 2,3-bis(3-methylthiophen-2-yl)thiophene

2,3-bis(3-methylthiophen-2-yl)thiophene

Cat. No.: B13138752
M. Wt: 276.4 g/mol
InChI Key: BJGGHVFFJNQCLG-UHFFFAOYSA-N
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Description

2,3-bis(3-methylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and stability This compound, in particular, features two 3-methylthiophene units attached to a central thiophene ring, making it a trimeric structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(3-methylthiophen-2-yl)thiophene typically involves the coupling of 3-methylthiophene units. One common method is the bromination of 3-methylthiophene followed by a coupling reaction using a palladium catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(3-methylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: N-bromosuccinimide (NBS), palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated thiophenes.

Scientific Research Applications

2,3-bis(3-methylthiophen-2-yl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-bis(3-methylthiophen-2-yl)thiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in optoelectronic applications. The pathways involved often include the modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-bis(3-methylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic semiconductors and materials for optoelectronic devices.

Properties

Molecular Formula

C14H12S3

Molecular Weight

276.4 g/mol

IUPAC Name

2,3-bis(3-methylthiophen-2-yl)thiophene

InChI

InChI=1S/C14H12S3/c1-9-3-6-15-12(9)11-5-8-17-14(11)13-10(2)4-7-16-13/h3-8H,1-2H3

InChI Key

BJGGHVFFJNQCLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=C(SC=C2)C3=C(C=CS3)C

Origin of Product

United States

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